molecular formula C10H6ClF3O2 B13029905 7-Chloro-6-(trifluoromethyl)chroman-4-one

7-Chloro-6-(trifluoromethyl)chroman-4-one

Cat. No.: B13029905
M. Wt: 250.60 g/mol
InChI Key: BQMSHNAOIYFNEY-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Chemical Reactions Analysis

Types of Reactions: 7-Chloro-6-(trifluoromethyl)chroman-4-one undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products: The major products formed from these reactions include various substituted chromanones, quinones, and dihydro derivatives, each exhibiting unique biological and chemical properties .

Mechanism of Action

The mechanism of action of 7-Chloro-6-(trifluoromethyl)chroman-4-one involves its interaction with various molecular targets, including enzymes and receptors. The compound’s chlorine and trifluoromethyl groups enhance its binding affinity and specificity towards these targets. It can inhibit enzyme activity by binding to the active site or allosteric sites, leading to altered cellular pathways and biological responses .

Comparison with Similar Compounds

Comparison: 7-Chloro-6-(trifluoromethyl)chroman-4-one is unique due to the presence of both chlorine and trifluoromethyl groups, which significantly enhance its chemical reactivity and biological activity compared to its analogs. The trifluoromethyl group increases lipophilicity, improving membrane permeability and bioavailability, while the chlorine atom contributes to its electron-withdrawing effects, stabilizing the compound and enhancing its interaction with biological targets .

Properties

Molecular Formula

C10H6ClF3O2

Molecular Weight

250.60 g/mol

IUPAC Name

7-chloro-6-(trifluoromethyl)-2,3-dihydrochromen-4-one

InChI

InChI=1S/C10H6ClF3O2/c11-7-4-9-5(8(15)1-2-16-9)3-6(7)10(12,13)14/h3-4H,1-2H2

InChI Key

BQMSHNAOIYFNEY-UHFFFAOYSA-N

Canonical SMILES

C1COC2=CC(=C(C=C2C1=O)C(F)(F)F)Cl

Origin of Product

United States

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